3-(1H-imidazol-1-yl)propanamide
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of new compounds, including derivatives of N-(naphthalen-1-yl)propanamide, which show notable antimicrobial activities against bacteria and fungi species. Specifically, compounds like 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide have displayed significant antimicrobial properties (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Synthesis of Impromidine-Type Histamine H2 Receptor Agonists
The synthesis of (Z)- and (E)-3-(1H-imidazol-4-yl)-2-propenamine, essential intermediates for potent impromidine-type histamine H2 receptor agonists, has been efficiently achieved from trans-urocanic acid. This synthesis is crucial for developing therapeutic agents targeting histamine H2 receptors (Sellier, Buschauer, Elz, & Schunack, 1992).
Nitrogen-Rich Gas Generators
Research into nitrogen-rich molecules, such as imidazole, 1,2,4-triazole, and tetrazole-based compounds, has explored their applications in nitrogen-rich gas generators. These compounds have been evaluated for their densities, heats of formation, and other physicochemical properties, which are critical for applications in gas generation technologies (Srinivas, Ghule, & Muralidharan, 2014).
Ruthenium-Catalyzed Redox-Neutral C-H Activation
In the field of organic chemistry, ruthenium-catalyzed redox-neutral C-H activation via N-N bond cleavage has been reported. This method allows for the synthesis of pharmacologically significant compounds like 3-(1H-indol-1-yl)propanamides, highlighting the potential of imidazole derivatives in facilitating complex organic reactions (Zhang, Jiang, & Huang, 2014).
Anti-inflammatory Effects in Rheumatoid Arthritis
A specific molecule, (R)-2-(1H-Imidazol-1yl) ethyl-3-(1H-indol-3-yl)-2-(2-p-tolylacetamido)propanamide (RH-1402), has been studied for its anti-inflammatory effects in a rat model of rheumatoid arthritis. The research demonstrated that RH-1402 significantly decreased arthritis index and suppressed inflammatory cytokines, suggesting its potential as a therapeutic agent for arthritis (Mei, Yu, Yao, Wang, & Yao, 2018).
Corrosion Inhibition in Metals
Studies on amino acid-based imidazolium zwitterions, including compounds like 2-(3-(carboxymethyl)-1H-imidazol-3-ium-1-yl)acetate, have demonstrated their effectiveness as corrosion inhibitors for mild steel. These inhibitors show high efficiency in preventing corrosion, important for industrial applications (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).
Histamine H4 Receptor Agonists
3-(1H-Imidazol-4-yl)propylguanidine, a derivative, has been identified as a potent partial agonist at human histamine H3 and H4 receptors. Modifications to this compound have led to the development of potent full agonists at the histamine H4 receptor, demonstrating the role of these derivatives in therapeutic drug development (Igel, Schneider, Schnell, Elz, Seifert, & Buschauer, 2009).
properties
IUPAC Name |
3-imidazol-1-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6(10)1-3-9-4-2-8-5-9/h2,4-5H,1,3H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQUSGWKCTXCRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555672 | |
Record name | 3-(1H-Imidazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)propanamide | |
CAS RN |
43115-74-8 | |
Record name | 3-(1H-Imidazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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